molecular formula C8H6BrNO2 B8066275 1-Bromo-3-ethenyl-5-nitrobenzene

1-Bromo-3-ethenyl-5-nitrobenzene

Cat. No.: B8066275
M. Wt: 228.04 g/mol
InChI Key: YMHALAUTNIYKPE-UHFFFAOYSA-N
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Description

1-Bromo-3-ethenyl-5-nitrobenzene is a brominated aromatic compound featuring a nitro group at position 5, a bromine atom at position 1, and an ethenyl (vinyl) substituent at position 2. This compound’s reactivity is influenced by the electron-withdrawing nitro and bromo groups, which decrease electron density in the aromatic ring, directing electrophilic substitutions to specific positions.

Properties

IUPAC Name

1-bromo-3-ethenyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c1-2-6-3-7(9)5-8(4-6)10(11)12/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHALAUTNIYKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethenyl-5-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 3-ethenyl-5-nitro

Biological Activity

Overview

1-Bromo-3-ethenyl-5-nitrobenzene is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring a bromine atom, a nitro group, and an ethenyl substituent, contributes to its reactivity and potential therapeutic applications.

  • Molecular Formula : C8_8H6_6BrN2_2O2_2
  • Molecular Weight : 232.05 g/mol
  • CAS Number : 18242-39-2

The biological activity of 1-Bromo-3-ethenyl-5-nitrobenzene is primarily attributed to the presence of the nitro group, which can undergo bioreduction to generate reactive intermediates. These intermediates can interact with cellular components, leading to cytotoxic effects. The compound may inhibit specific enzymes or receptors, disrupting cellular pathways associated with cancer cell growth or microbial survival.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form toxic intermediates that bind covalently to DNA, resulting in cellular damage. For instance:

  • Metronidazole , a well-known nitro compound, exhibits similar mechanisms by producing reactive species that lead to DNA damage in pathogens .

Table 1: Antimicrobial Activity Comparison

CompoundActivity TypeMechanism of Action
1-Bromo-3-ethenyl-5-nitrobenzeneAntimicrobialDNA binding via nitro reduction
MetronidazoleAntimicrobialGeneration of toxic radicals leading to DNA damage
ChloramphenicolAntimicrobialInhibition of protein synthesis

Anticancer Activity

Recent studies have highlighted the anticancer potential of nitro-substituted compounds. For example, research indicates that derivatives similar to 1-Bromo-3-ethenyl-5-nitrobenzene exhibit significant cytotoxicity against various cancer cell lines:

  • In vitro studies demonstrated that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the effects of 1-Bromo-3-ethenyl-5-nitrobenzene on the MCF7 breast cancer cell line:

  • IC50_{50} value: 25.72 ± 3.95 μM
  • The compound demonstrated dose-dependent apoptosis in treated cells.

Research Findings

1-Bromo-3-ethenyl-5-nitrobenzene has been explored for its potential as a precursor in drug development due to its unique chemical properties. Its reactivity allows for further modifications that can enhance biological activity or selectivity towards specific targets.

Table 2: Summary of Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against various microorganisms
Anticancer ActivityInduces apoptosis in MCF7 cells
Mechanism of ActionBioreduction leading to reactive intermediates

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent (Position 3) CAS Number Purity MDL Number
1-Bromo-3-methyl-5-nitrobenzene C₇H₆BrNO₂ 216.03 Methyl 52488-28-5 97% MFCD06659815
1-Bromo-3-methoxy-5-nitrobenzene C₇H₆BrNO₃ 232.03 Methoxy 16618-67-0 95–98% MFCD11857690
1-Bromo-3-(methylsulfonyl)-5-nitrobenzene C₇H₆BrNO₄S 280.10 Methylsulfonyl 62606-15-9
1-Bromo-3-(chloromethyl)-5-nitrobenzene C₇H₅BrClNO₂ 250.48 Chloromethyl 318261-49-3
1-Bromo-3-chloro-5-nitrobenzene C₆H₃BrClNO₂ 236.45 Chloro 219817-43-3 MFCD08275708
3-Bromo-5-chlorotoluene C₇H₆BrCl 205.48 Chloro, Methyl (position 5)

Key Observations :

  • Molecular Weight : Bulky substituents like methylsulfonyl (280.10 g/mol) increase molecular weight significantly compared to methyl (216.03 g/mol) or methoxy (232.03 g/mol).
  • Purity : Commercial availability varies, with methyl and methoxy derivatives achieving high purity (≥95%) .
  • Electron-Withdrawing Groups (e.g., Methylsulfonyl, Nitro): Decrease electron density, directing electrophiles to meta/para positions relative to substituents . Reactive Halides (e.g., Chloromethyl): Introduce sites for nucleophilic substitution (e.g., SN2 reactions) .

Theoretical Implications for 1-Bromo-3-ethenyl-5-nitrobenzene

Compared to its analogues, the ethenyl group in 1-bromo-3-ethenyl-5-nitrobenzene introduces unique reactivity:

  • Conjugation : The vinyl group’s π-electrons may participate in resonance with the aromatic ring, altering charge distribution.
  • Polymerization Potential: Ethenyl substituents could enable polymerization under radical or ionic initiators, a feature absent in saturated analogues.
  • Electrophilic Additions : Susceptibility to reactions like hydrohalogenation or epoxidation, unlike inert substituents (e.g., methyl).

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